

# An In-depth Technical Guide to Cyclobutyrol (CAS Number: 512-16-3)

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## Compound of Interest

Compound Name: Cyclobutyrol

Cat. No.: B1669401

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## Executive Summary

**Cyclobutyrol**, with CAS number 512-16-3, is a well-characterized choleretic agent used in bile therapy.<sup>[1][2]</sup> Its primary pharmacological action is hydrocholeresis—an increase in the volume of bile secreted without a corresponding increase in biliary solids.<sup>[3]</sup> Notably, **Cyclobutyrol** selectively inhibits the biliary secretion of cholesterol and phospholipids without altering the secretion of bile acids.<sup>[4][5][6]</sup> This uncoupling effect, believed to occur at the hepatocyte's canalicular membrane, reduces the lithogenic index of bile.<sup>[4][5][7]</sup> This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and available experimental data for **Cyclobutyrol** to support research and drug development activities. Comprehensive pharmacokinetic and toxicological data are not readily available in the reviewed literature.

## Chemical and Physical Properties

**Cyclobutyrol** is a hydroxy monocarboxylic acid.<sup>[8]</sup> Its key chemical and physical properties are summarized in the table below for quick reference.

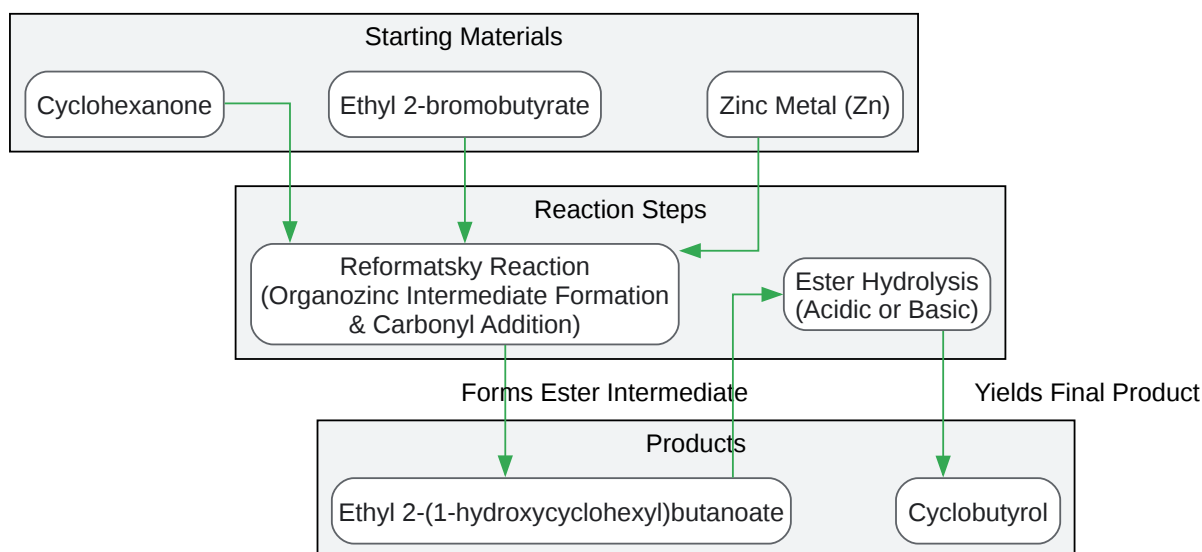
Property	Value	Reference(s)
CAS Number	512-16-3	[1][9]
IUPAC Name	2-(1-hydroxycyclohexyl)butanoic acid	[1][8][10]
Synonyms	$\alpha$ -Ethyl-1-hydroxycyclohexaneacetic acid, Ciclobutirol, Cyclobutyrolum, JL 130	[8][9][11]
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>3</sub>	[1][8][9]
Molecular Weight	186.25 g/mol	[1][8][9]
Appearance	Colorless crystals or solid powder	[9][11]
Melting Point	81-82 °C	[9]
Boiling Point	164 °C @ 24 mmHg; 167-170 °C @ 16 mmHg	[9]
Density	1.0010 g/cm <sup>3</sup> @ 18.8 °C	[9]
Solubility	Slightly soluble in water. Very soluble in alcohols, acetone, dioxane, chloroform, and ether.	[9]

## Synthesis

The primary method cited for the synthesis of **Cyclobutyrol** is the Reformatsky reaction.[9] This organic reaction involves the condensation of an aldehyde or ketone with an  $\alpha$ -halo ester in the presence of metallic zinc to form a  $\beta$ -hydroxy ester.

For **Cyclobutyrol**, the synthesis involves the reaction of cyclohexanone with an  $\alpha$ -bromo butyric acid ester (e.g., ethyl 2-bromobutyrate) and activated zinc, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product, 2-(1-hydroxycyclohexyl)butanoic acid.

A detailed, step-by-step laboratory or manufacturing protocol for **Cyclobutyrol** is not available in the public-domain literature accessed. The general workflow is depicted below.



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**Figure 1:** General synthesis workflow for **Cyclobutyrol** via the Reformatsky reaction.

## Mechanism of Action

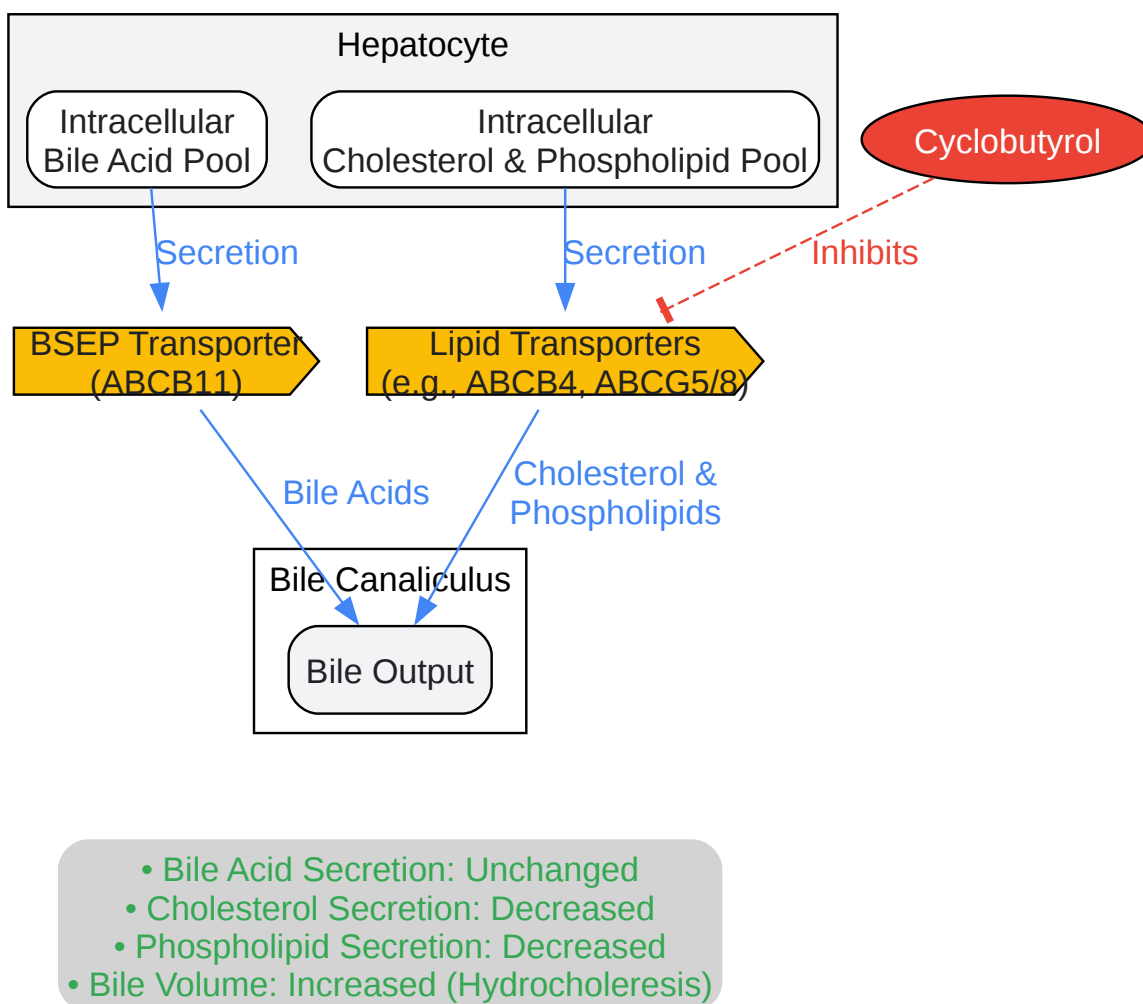
**Cyclobutyrol** exerts a dual effect on bile formation: a hydrocholeretic effect and a selective inhibition of biliary lipid secretion.

- **Hydrocholeresis:** **Cyclobutyrol** increases the volume of bile flow in a dose-dependent manner. This is primarily due to an increased output of electrolytes like sodium, potassium, chloride, and bicarbonate into the bile, which osmotically draws water into the canaliculi.[2][3] This effect is independent of bile acid secretion.[2][6]
- **Selective Inhibition of Lipid Secretion:** The key pharmacodynamic action of **Cyclobutyrol** is the uncoupling of biliary cholesterol and phospholipid secretion from bile acid secretion.[5][7]

Normally, the secretion of bile acids into the canaliculus drives the secretion of cholesterol and phospholipids, which form mixed micelles. **Cyclobutyrol** disrupts this process, significantly reducing the amount of cholesterol and phospholipids entering the bile without affecting the rate of bile acid secretion.[1][4] This action is thought to be exerted at the canalicular membrane of the hepatocyte.[4] By reducing the lipid content relative to the bile acid content, **Cyclobutyrol** lowers the cholesterol saturation of bile, thereby decreasing its lithogenic potential.[5][7]

One report suggests **Cyclobutyrol** may also inhibit the enzyme cyclooxygenase, thus reducing prostaglandin E2 production, but the predominant and well-documented mechanism relates to its choleretic activity.[4]

#### Proposed Mechanism of Cyclobutyrol at the Hepatocyte Canalicular Membrane



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**Figure 2:** Proposed mechanism of **Cyclobutyrol** at the hepatocyte canalicular membrane.

## Experimental Data & Protocols

Key experimental findings come from studies on anesthetized rats and isolated perfused rat livers.

### Summary of In Vivo Data (Anesthetized Rats)

Parameter	Dose of Cyclobutyrol	Observation	Reference(s)
Biliary Lipid Output	Single oral dose of 0.72 mmol/kg body weight	Reduced biliary concentration and output of cholesterol and phospholipid. Bile acid secretion was not significantly modified.	[1][5]
Lithogenic Index	Single oral dose of 0.72 mmol/kg body weight	Statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios, and in the lithogenic index of the bile.	[1][5]
Bile Flow & Electrolytes	0.40, 0.54, 0.80, 1.08, and 2.16 mmol/kg body weight	Dose-dependent increase in biliary flow and the output of sodium, potassium, chloride, and bicarbonate. Bile acid concentrations were reduced.	[2][9]
Plasma-Membrane Enzymes	Single oral dose of 0.72 mmol/kg body weight	Markedly reduced biliary outputs of alkaline phosphatase and gamma-glutamyltransferase.	[1][5]

## Summary of In Vitro Data (Isolated Perfused Rat Liver)

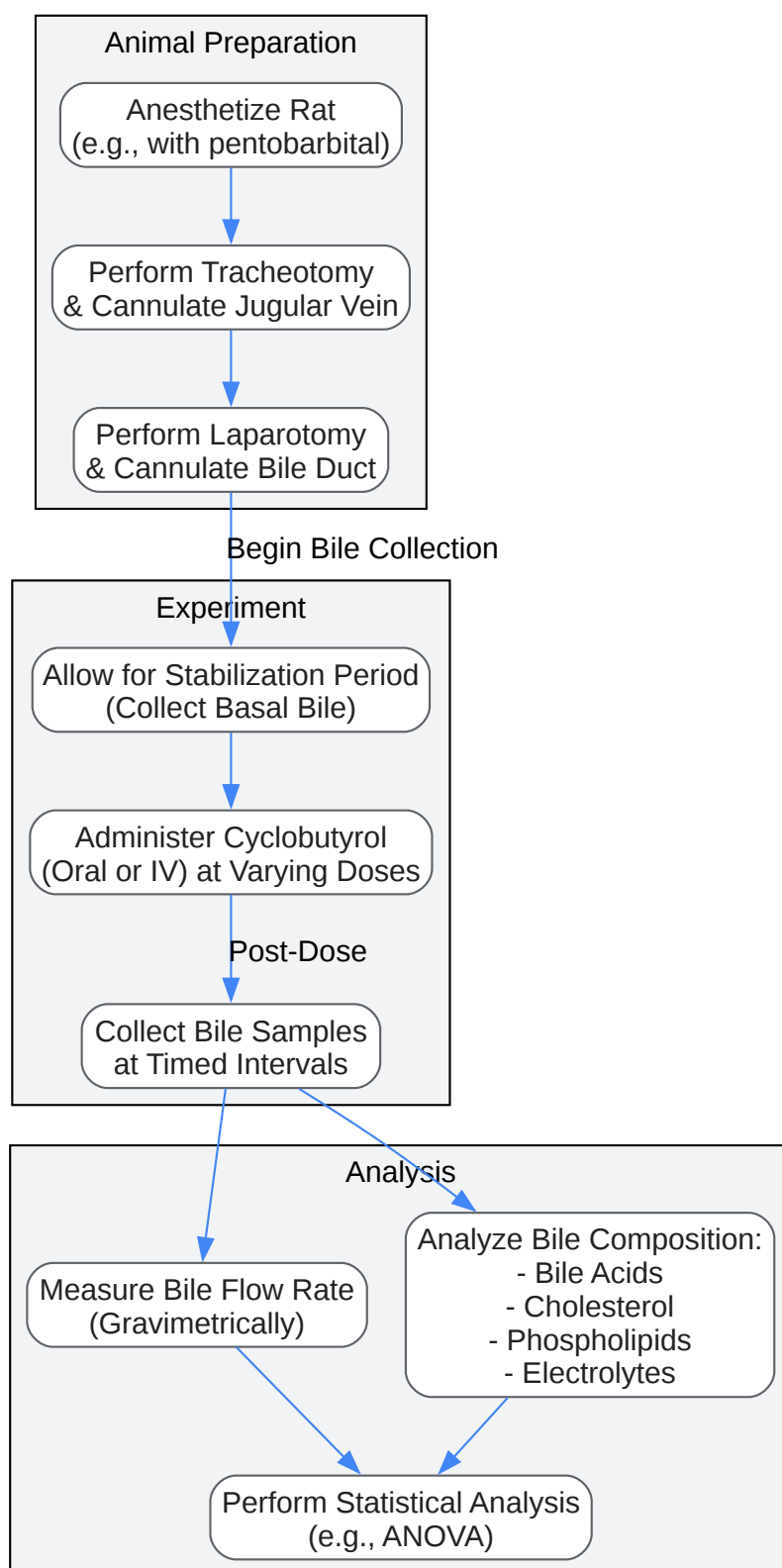
Parameter	Condition	Observation	Reference(s)
Biliary Lipid Output	Low (450 nmol/min), high (1350 nmol/min), and nil taurocholate infusion	Decreased biliary outputs of cholesterol and phospholipid without changes in bile acid secretion. The absolute inhibition was not decreased by elevated bile acid secretion.	[4]
Canalicular Membrane Enzymes	-	Biliary outputs of 5'- nucleotidase and alkaline phosphodiesterase I were depressed.	[4]

## Experimental Protocols

Detailed, step-by-step experimental protocols are not available in the abstracts of the primary literature reviewed. The general methodologies are described below. For complete details, readers are directed to the cited publications.

### In Vivo Choleresis Study in Anesthetized Rats (Based on Jimenez R, et al., 1990)

This protocol outlines the general workflow for evaluating the dose-response relationship of a choleric agent in an animal model.



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**Figure 3:** General experimental workflow for an in vivo choleretic study.



# Pharmacokinetics & Toxicology

## Pharmacokinetics

Specific pharmacokinetic parameters for **Cyclobutyrol**, including data on its absorption, distribution, metabolism, and excretion (ADME), are not available in the reviewed public-domain literature.

## Toxicology

A comprehensive toxicological profile for **Cyclobutyrol**, including acute toxicity data (e.g., LD<sub>50</sub>), chronic toxicity, and safety pharmacology, is not available in the reviewed public-domain literature.

## Conclusion

**Cyclobutyrol** is a synthetic choleretic agent with a unique and well-defined mechanism of action centered on the uncoupling of biliary lipid secretion from bile acid secretion. The available in vivo and in vitro data robustly support its role in increasing bile volume while decreasing the concentration of cholesterol and phospholipids, thereby reducing the lithogenic index of bile. While its chemical properties and primary pharmacodynamics are clear, significant data gaps exist regarding its synthesis protocol, pharmacokinetics, and toxicology. Further research is required to fully characterize these aspects for modern drug development and regulatory standards.

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